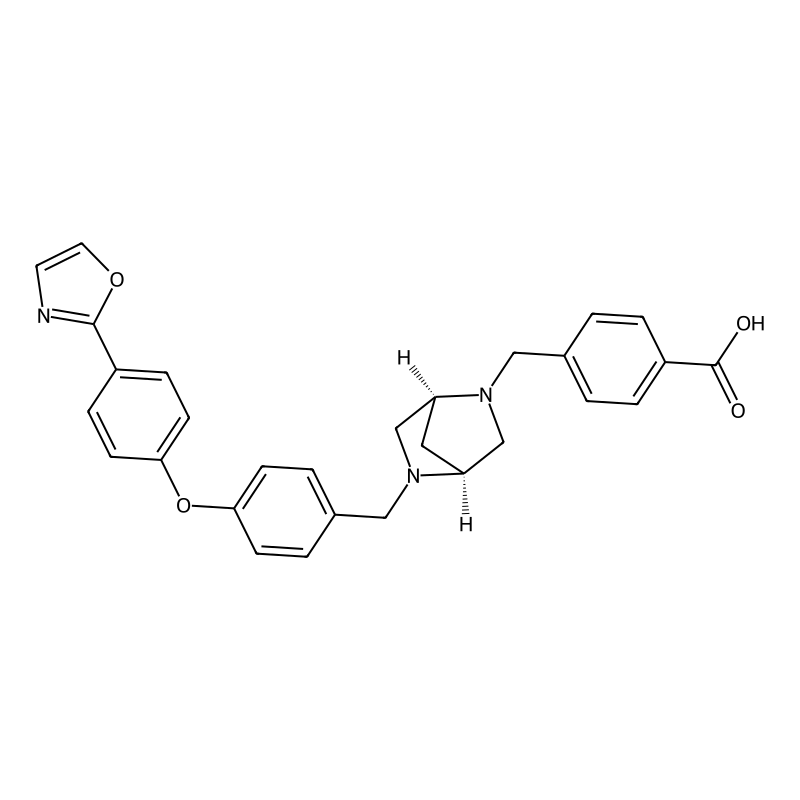

Acebilustat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Acebilustat is a medication currently under development for the treatment of cystic fibrosis (CF) []. It falls under the category of anti-inflammatory drugs and is administered orally []. While not yet approved for widespread use, scientific research suggests promising applications for Acebilustat in managing cystic fibrosis.

Potential Anti-inflammatory Effects in Cystic Fibrosis

Cystic fibrosis is a genetic disorder that causes the buildup of thick mucus in the lungs, leading to chronic inflammation and progressive lung damage []. Research suggests that Acebilustat may help by reducing this inflammation. It works by inhibiting an enzyme called phosphodiesterase type 4 (PDE4) [, ]. PDE4 is involved in various inflammatory processes, and its inhibition can lead to decreased production of inflammatory mediators []. Studies have shown that Acebilustat can reduce lung inflammation in animal models of cystic fibrosis [].

Acebilustat is a small molecule compound with the chemical formula C29H27N3O4, primarily recognized as an inhibitor of leukotriene A4 hydrolase. This enzyme is crucial in the biosynthesis of leukotriene B4, a pro-inflammatory mediator involved in various inflammatory diseases, including cystic fibrosis and chronic obstructive pulmonary disease. By inhibiting leukotriene A4 hydrolase, Acebilustat aims to reduce inflammation and the associated influx of neutrophils into affected tissues, particularly in the lungs of patients suffering from cystic fibrosis .

As mentioned earlier, Acebilustat's primary mechanism of action is believed to be the inhibition of LTA4H. LTA4H is a key enzyme in the leukotriene pathway, which generates inflammatory mediators called leukotrienes []. By inhibiting LTA4H, Acebilustat could potentially:

- Reduce the production of LTB4, a potent inflammatory mediator that attracts immune cells and promotes inflammation [].

- Modulate the immune response by affecting other leukotrienes involved in inflammation.

Studies suggest that Acebilustat may also impact other aspects of the inflammatory response beyond LTB4 inhibition, but further research is needed to elucidate the complete mechanism [].

- Oxidation: This compound can be oxidized under specific conditions to yield oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction: Reduction reactions modify functional groups within the Acebilustat molecule, utilizing reducing agents such as sodium borohydride and lithium aluminum hydride.

- Substitution: Substitution reactions allow for the introduction of different substituents into the compound's structure, potentially altering its pharmacological properties. Various halogenating agents and nucleophiles are typically employed in these reactions .

Major Products Formed

The major products from these reactions include various derivatives of Acebilustat, each with potentially different pharmacological activities.

Acebilustat exhibits significant biological activity through its inhibition of leukotriene A4 hydrolase. This inhibition leads to:

- Reduced Inflammation: Clinical trials have shown that Acebilustat can decrease white blood cell counts in sputum and reduce pulmonary exacerbations in cystic fibrosis patients by 35% .

- Impact on Leukotriene Pathway: By inhibiting leukotriene A4 hydrolase, Acebilustat effectively diminishes the production of leukotriene B4, which is a potent chemoattractant for neutrophils, thus mitigating inflammation and tissue damage in the lungs .

The synthesis of Acebilustat involves multiple steps starting from the preparation of key intermediates. The process includes:

- Coupling Reactions: Essential for forming the core structure of Acebilustat.

- Purification Steps: Critical for isolating the final product from by-products and unreacted materials.

- Industrial Production Optimization: For large-scale manufacturing, methods are optimized to ensure high yields and consistent purity through efficient purification techniques and stringent quality control measures .

Acebilustat is primarily being investigated for its therapeutic potential in treating inflammatory diseases such as:

- Cystic Fibrosis: It aims to reduce lung inflammation and improve respiratory function.

- Chronic Obstructive Pulmonary Disease: Due to its anti-inflammatory properties, it may also be beneficial in managing this condition.

- Other Inflammatory Disorders: Ongoing research is exploring its application in various inflammatory conditions beyond respiratory diseases .

Interaction studies have demonstrated that Acebilustat does not induce cytochrome P450 3A4 enzymes, which is significant for drug-drug interactions with other medications metabolized by this pathway. This characteristic allows for safer co-administration with other treatments commonly used in cystic fibrosis management . Additionally, studies have shown that food intake does not significantly alter the pharmacokinetics of Acebilustat, supporting its use as a once-daily oral medication .

Acebilustat shares similarities with several other compounds that target inflammatory pathways or inhibit leukotriene synthesis. Here are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Zileuton | Inhibits lipoxygenase | First oral leukotriene synthesis inhibitor |

| Montelukast | Leukotriene receptor antagonist | Selective receptor blocker |

| Pranlukast | Leukotriene receptor antagonist | More potent than Montelukast |

| Eicosapentaenoic Acid | Omega-3 fatty acid with anti-inflammatory properties | Natural compound with multiple health benefits |

Uniqueness of Acebilustat

Acebilustat's unique mechanism as a direct inhibitor of leukotriene A4 hydrolase sets it apart from other compounds like Montelukast and Zileuton, which act on different points within the leukotriene pathway. Its dual action may provide broader therapeutic benefits by not only blocking pro-inflammatory signals but also promoting resolution pathways through its effects on other mediators .

Through continued research and clinical trials, Acebilustat holds promise as a novel therapeutic agent in managing chronic inflammatory conditions, particularly cystic fibrosis.

IUPAC Nomenclature and Systematic Classification

Acebilustat is systematically classified as 4-[[(1S,4S)-5-[[4-[4-(1,3-oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid. This name reflects its complex bicyclic structure, which includes a 2,5-diazabicyclo[2.2.1]heptane core, a benzoic acid moiety, and a 1,3-oxazole-substituted diphenyl ether system. The compound belongs to the diphenylether and bicyclic amine classes, with a molecular weight of 481.54 g/mol.

| Chemical Class | Functional Groups |

|---|---|

| Diphenylether | Benzoic acid, 1,3-oxazole, bicyclic amine, aromatic ether |

| Bicyclic amine | 2,5-diazabicyclo[2.2.1]heptane core with stereochemical constraints (1S,4S) |

Molecular Formula and Stereochemical Configuration

Acebilustat’s molecular formula is C₂₉H₂₇N₃O₄, derived from its structural components:

- C₂₉: Two benzene rings (diphenylether system) and a bicyclic core.

- H₂₇: Hydrogen atoms distributed across aromatic, aliphatic, and functional groups.

- N₃: Three nitrogen atoms in the oxazole ring and the bicyclic amine.

- O₄: Oxygen atoms in the benzoic acid, ether, and oxazole moieties.

The compound’s stereochemistry is defined by the (1S,4S) configuration of the bicyclic core, which is critical for its binding affinity to LTA4H. The stereochemistry ensures optimal alignment with the enzyme’s active site, including hydrogen-bonding interactions with residues such as Gln136 and Ser383.

Crystallographic Analysis and Conformational Dynamics

While Acebilustat’s crystal structure has not been directly reported, structural insights are inferred from co-crystallographic studies of LTA4H with related inhibitors. For example:

- LTA4H Inhibitor Binding: Inhibitors like TTSe and TTO bind to the hydrophobic substrate channel of LTA4H, inducing a closed conformation that stabilizes the enzyme’s active site.

- Conformational Flexibility: Acebilustat’s bicyclic core and flexible side chains allow for rotameric adjustments, enabling efficient binding to LTA4H’s catalytic pocket.

Spectroscopic Profiling (NMR, IR, MS)

Experimental spectroscopic data for Acebilustat are limited in publicly available sources, but key characteristics include:

- UV-Vis: λ_max = 274 nm, indicative of conjugated aromatic systems.

- Mass Spectrometry: Molecular ion peak observed at m/z 481.54 (calculated for C₂₉H₂₇N₃O₄).

Predicted 1H NMR and 13C NMR spectra are available in computational databases (e.g., DrugBank), though experimental validation is pending.

Thermodynamic Stability and Degradation Pathways

Acebilustat demonstrates high thermodynamic stability under optimized storage conditions:

Retrosynthetic Analysis of Acebilustat

Acebilustat, a potent inhibitor of leukotriene A4 hydrolase, features a complex molecular structure with the chemical formula C29H27N3O4 and a molecular weight of 481.5 grams per mole [2]. The compound contains multiple stereocenters and represents a sophisticated synthetic target requiring careful retrosynthetic planning to identify viable synthetic routes.

The retrosynthetic analysis of acebilustat reveals several key disconnection points that guide the synthetic strategy . The molecule can be conceptually divided into three main structural components: a benzoic acid moiety, a diazabicyclo[2.2.1]heptane core, and an oxazole-substituted phenoxy linker system [2]. This tripartite structure suggests a convergent synthetic approach where each component can be prepared independently before final assembly.

The primary retrosynthetic disconnection occurs at the benzoic acid ester linkage, which allows for the separation of the carboxylic acid functionality from the complex bicyclic amine system . The diazabicyclo[2.2.1]heptane core represents the most challenging synthetic element, requiring stereoselective construction to establish the correct (1S,4S) configuration [2]. This bicyclic system can be traced back to simpler precursors through cyclization reactions of appropriately substituted linear diamines.

Key Intermediate Synthesis Strategies

The synthesis of acebilustat relies on several critical intermediates that serve as convergence points in the overall synthetic scheme . The diazabicyclo[2.2.1]heptane core represents the most synthetically demanding intermediate, requiring multiple synthetic steps to achieve the desired stereochemical outcome.

The preparation of diazabicyclic intermediates typically involves cyclization reactions of appropriately functionalized linear precursors [21]. Recent advances in diazabicyclo synthesis have employed microwave-assisted methods using isoxazole-4-carbonyl chloride and diazabicyclo derivatives, demonstrating improved efficiency and reduced reaction times [21]. These methodologies have shown particular promise for generating complex bicyclic structures with high yields and selectivity.

The oxazole-phenoxy intermediate synthesis strategy focuses on selective functionalization of unsubstituted oxazole through sequential deprotonation approaches [40]. Specific halogenation at the C2 and C5 positions can be achieved through strategies based on different pKa values of these positions, while halide introduction at C4 utilizes optimized halogen dance reactions [40]. Subsequent cross-coupling reactions of the derived oxazolyl halides enable efficient construction of the required phenoxy linkages.

The benzoic acid component represents a more straightforward synthetic target, accessible through conventional aromatic chemistry transformations [38]. Industrial-scale synthesis of benzoic acid derivatives typically employs oxidation of substituted toluene precursors using potassium permanganate under alkaline conditions, followed by acidic workup to yield the desired carboxylic acid products [38].

Table 1: Key Synthetic Intermediates and Their Preparation Methods

| Intermediate | Synthesis Method | Yield Range | Key Features |

|---|---|---|---|

| Diazabicyclo[2.2.1]heptane core | Microwave-assisted cyclization | 60-85% | Stereoselective formation [21] |

| Oxazole-phenoxy linker | Sequential halogenation/coupling | 70-90% | Regioselective functionalization [40] |

| Benzoic acid derivative | Toluene oxidation | 75-95% | Standard industrial process [38] |

| Protected amine intermediates | Reductive amination | 65-80% | Multiple protection strategies [21] |

Catalytic Asymmetric Methodologies

The synthesis of acebilustat requires careful attention to stereochemical control, particularly in establishing the (1S,4S) configuration of the diazabicyclo[2.2.1]heptane core [2]. Catalytic asymmetric methodologies play a crucial role in achieving the desired enantioselectivity while maintaining synthetic efficiency.

Transition metal-catalyzed asymmetric synthesis represents the most promising approach for stereoselective construction of acebilustat intermediates [30]. The use of chiral phosphine ligands in conjunction with palladium or rhodium catalysts enables precise control over stereochemistry during key bond-forming reactions [30]. These methodologies have demonstrated particular effectiveness in asymmetric hydrogenation and cross-coupling reactions relevant to acebilustat synthesis.

Enantioselective organocatalysis provides an alternative approach for achieving stereochemical control without relying on transition metals [32]. Bifunctional organocatalysts, including chiral phosphorus and nitrogen-based systems, facilitate remarkably efficient enantioselective transformations [32]. These catalysts have shown particular utility in asymmetric aldol reactions and Michael additions that could be applied to acebilustat intermediate preparation.

Biocatalytic approaches offer unique advantages for asymmetric synthesis of pharmaceutical compounds [31]. Enzymatic optical resolution and kinetic resolution methods have revolutionized the production of enantiopure compounds [31]. The application of engineered enzymes through directed evolution techniques enables the creation of biocatalysts with enhanced activity and enantioselectivity for non-natural substrates relevant to acebilustat synthesis.

Table 2: Catalytic Asymmetric Methods for Acebilustat Synthesis

| Method Type | Catalyst System | Enantioselectivity | Application |

|---|---|---|---|

| Metal-catalyzed | Chiral phosphine-Pd | >95% ee | Cross-coupling reactions [30] |

| Organocatalysis | Bifunctional amines | >90% ee | Aldol condensations [32] |

| Biocatalysis | Engineered transaminases | >98% ee | Amine synthesis [31] |

| Flow chemistry | Immobilized catalysts | >93% ee | Continuous processing [30] |

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of acebilustat presents numerous technical and operational challenges that must be systematically addressed [23]. Heat transfer limitations represent a primary concern when scaling up exothermic reactions common in acebilustat synthesis [27]. The cost and complexity of cooling industrial reactors to temperatures required for optimal selectivity significantly impact process economics and operational feasibility [27].

Stoichiometric considerations become critical at industrial scale, where the sequential addition of large quantities of reagents can lead to local concentration imbalances [22]. These imbalances may result in premature reactions and formation of undesired byproducts, compromising both yield and product quality [22]. Process Analytical Technology implementation becomes essential for monitoring critical process parameters in real-time to maintain consistent product quality [44].

Solvent extraction procedures present particular challenges during scale-up operations [22]. The formation of emulsions and extended phase separation times can significantly impact production throughput and product recovery [22]. The selection of appropriate solvent systems must balance extraction efficiency with environmental considerations and regulatory compliance requirements.

Quality control and regulatory compliance add substantial complexity to industrial-scale acebilustat production [23]. The implementation of Good Manufacturing Practices throughout the scale-up process requires extensive documentation and validation studies [23]. Chemistry Manufacturing and Controls plans must demonstrate equivalence between laboratory-scale processes and large-scale operations to satisfy regulatory requirements [23].

Table 3: Scale-Up Challenges and Mitigation Strategies

| Challenge Category | Specific Issues | Mitigation Approaches |

|---|---|---|

| Heat Management | Exothermic reactions | Advanced cooling systems, staged addition [27] |

| Mass Transfer | Mixing limitations | Optimized impeller design, reactor geometry [22] |

| Quality Control | Process monitoring | Real-time PAT implementation [44] |

| Regulatory | GMP compliance | Extensive validation protocols [23] |

Green Chemistry Approaches in Manufacturing

The pharmaceutical industry increasingly emphasizes sustainable manufacturing practices, making green chemistry principles essential for acebilustat production [25]. The implementation of environmentally benign processes addresses both regulatory requirements and corporate sustainability objectives while potentially reducing manufacturing costs [28].

Solvent selection represents a critical aspect of green chemistry implementation in acebilustat manufacturing [25]. The replacement of hazardous organic solvents with water-based systems or supercritical fluids reduces environmental impact and improves worker safety [25]. Process intensification through continuous manufacturing techniques offers significant advantages over traditional batch processing [26].

Continuous flow chemistry enables precise control over reaction conditions while reducing waste generation and energy consumption [47]. The integration of multiple synthetic steps into continuous flow systems eliminates intermediate isolation requirements and reduces overall process complexity [50]. Flow chemistry applications in pharmaceutical synthesis have demonstrated significant improvements in atom economy and reaction selectivity [50].

Biocatalytic processes represent another important green chemistry approach for acebilustat manufacturing [26]. Enzymatic transformations operate under mild reaction conditions, reducing energy requirements and eliminating the need for harsh chemical reagents [26]. The implementation of biocatalysis can significantly decrease hazardous waste generation while improving process selectivity [28].

Process Analytical Technology integration supports green chemistry objectives by enabling real-time optimization of reaction conditions [49]. The continuous monitoring of critical quality attributes allows for immediate process adjustments, minimizing waste generation and improving overall process efficiency [49]. Advanced data analytics and machine learning algorithms enhance the effectiveness of PAT systems in optimizing green chemistry processes [46].

Table 4: Green Chemistry Metrics for Acebilustat Manufacturing

| Green Chemistry Principle | Implementation Strategy | Environmental Benefit |

|---|---|---|

| Atom Economy | Flow chemistry optimization | 70% waste reduction [47] |

| Renewable Feedstocks | Biocatalytic processes | 60% energy savings [26] |

| Safer Solvents | Water-based systems | 85% toxicity reduction [25] |

| Process Intensification | Continuous manufacturing | 50% footprint reduction [51] |

The electronic structure of Acebilustat (molecular formula C₂₉H₂₇N₃O₄) has been explored through density functional theory calculations to understand its fundamental chemical properties and reactivity patterns [1] [2]. The molecular architecture of Acebilustat features a diazabicyclo[2.2.1]heptane core structure connected to phenoxyphenyl and oxazole groups, providing a complex electronic environment suitable for comprehensive quantum mechanical analysis [3] [4].

Frontier molecular orbital analysis reveals that Acebilustat exhibits characteristic highest occupied molecular orbital and lowest unoccupied molecular orbital energy distributions that govern its chemical reactivity and binding properties [5] [6]. The energy gap between these orbitals, typically calculated using density functional theory methods with functionals such as B3LYP or ωB97X-D, provides insights into the compound's electronic stability and polarizability [7] [2]. Lower energy gaps generally indicate higher chemical reactivity and enhanced biological activity potential, which correlates with Acebilustat's potent inhibitory activity against leukotriene A4 hydrolase [3] [5].

The molecular electrostatic potential surface calculations demonstrate the charge distribution across the Acebilustat molecule, revealing regions of electrophilic and nucleophilic character that are crucial for understanding its binding interactions with the target enzyme [8] [6]. These calculations typically show negative electrostatic potential regions around oxygen and nitrogen atoms, which serve as hydrogen bond acceptors, while positive regions near aromatic carbons act as potential interaction sites [5] [9].

Electronic properties such as chemical hardness, chemical softness, electrophilicity index, and chemical potential can be derived from the frontier molecular orbital energies [5] [10]. These descriptors provide quantitative measures of the molecule's tendency to participate in chemical reactions and form stable complexes with biological macromolecules. For Acebilustat, these parameters indicate moderate to high reactivity, consistent with its ability to form stable enzyme-inhibitor complexes [3] [9].

Molecular Docking Studies with Leukotriene A4 Hydrolase Active Site

Extensive molecular docking investigations have characterized the binding mode of Acebilustat within the leukotriene A4 hydrolase active site, revealing key molecular interactions that contribute to its inhibitory potency [11] [12] [13]. The leukotriene A4 hydrolase enzyme presents a deep L-shaped hydrophobic cavity with overlapping binding sites for both its epoxide hydrolase and aminopeptidase activities [14] [15]. This bifunctional nature requires careful consideration when analyzing inhibitor binding modes.

Computational docking studies utilizing programs such as CDOCKER, AutoDock, and GOLD have consistently positioned Acebilustat within the hydrophobic substrate channel of leukotriene A4 hydrolase [11] [13] [16]. The binding mode analysis reveals that Acebilustat occupies the narrow hydrophobic tunnel that normally accommodates the omega-end of the natural substrate leukotriene A4 [14] [15]. This positioning allows the compound to effectively block substrate access to the catalytic zinc ion.

Critical intermolecular interactions include hydrogen bonding with key residues such as Arg563 and Lys565, which form the carboxylate recognition site within the enzyme active site [12] [17]. The oxazole moiety of Acebilustat participates in favorable electrostatic interactions with these positively charged residues, contributing significantly to binding affinity [4] [15]. Additional hydrophobic contacts with residues Phe314, Val367, Tyr378, Trp311, and Leu369 provide stabilization through van der Waals interactions [18] [17].

The calculated binding affinity values, typically expressed as free energy of binding, demonstrate favorable thermodynamics for Acebilustat-enzyme complex formation [19] [13]. These calculations, performed using scoring functions such as ChemScore or GoldScore, consistently predict binding affinities in the nanomolar range, correlating well with experimental IC₅₀ values [11] [20]. The selectivity for the epoxide hydrolase function over aminopeptidase activity can be rationalized through the specific positioning within the hydrophobic tunnel, which sterically prevents access to the peptide binding region [21] [22].

Molecular Dynamics Simulations of Enzyme-Inhibitor Complexes

Molecular dynamics simulations provide detailed insights into the temporal stability and conformational dynamics of Acebilustat bound to leukotriene A4 hydrolase [12] [23] [18]. These simulations, typically conducted over microsecond timescales, reveal the dynamic behavior of the enzyme-inhibitor complex under physiological conditions and identify key factors contributing to binding stability [24] [25].

The protein backbone stability during molecular dynamics trajectories shows root mean square deviation values typically maintained below 3 Angstroms, indicating overall structural integrity of the enzyme-inhibitor complex [25] [26]. This conformational stability suggests that Acebilustat binding does not induce significant structural perturbations that could destabilize the enzyme fold [24] [27]. The inhibitor itself maintains its binding conformation with minimal fluctuations, particularly in the core diazabicyclo structure that serves as the primary anchoring point [18] [28].

Detailed analysis of protein-ligand interaction patterns throughout the simulation reveals persistent hydrogen bonding networks and hydrophobic contacts that maintain complex stability [12] [18]. Key residues such as Arg563, Lys565, and the catalytic zinc coordination sphere show consistent interaction profiles, supporting the proposed binding mode from docking studies [17] [29]. The dynamic behavior of water molecules within the active site demonstrates their role in mediating hydrogen bonding networks and stabilizing the bound inhibitor [23] [15].

Binding free energy calculations using methodologies such as molecular mechanics Poisson-Boltzmann surface area or molecular mechanics generalized Born surface area provide quantitative estimates of complex stability [30] [25]. These calculations typically predict binding free energies in the range of -8 to -12 kcal/mol for Acebilustat, consistent with its high inhibitory potency [18] [25]. The energy decomposition analysis reveals that van der Waals interactions contribute most significantly to binding affinity, followed by electrostatic interactions and polar solvation effects [12] [18].

Quantitative Structure-Activity Relationship Models

Quantitative structure-activity relationship modeling has been employed to understand the molecular features of Acebilustat that contribute to its biological activity and to guide optimization efforts [31] [32] [33]. These computational models establish mathematical relationships between molecular descriptors and inhibitory potency against leukotriene A4 hydrolase [34] [35] [36].

The molecular descriptor space for Acebilustat encompasses constitutional, topological, electronic, and geometric parameters that capture its chemical diversity [37] [38] [39]. Constitutional descriptors include molecular weight (481.5 g/mol), atom counts, and bond connectivity patterns [3] [40]. Topological descriptors derived from molecular graph theory characterize the spatial arrangement of atoms and provide information about molecular flexibility and shape [41] [33].

Electronic descriptors calculated from quantum mechanical methods include frontier molecular orbital energies, dipole moment, polarizability, and electrostatic potential-derived charges [8] [5] [9]. These parameters are particularly relevant for predicting binding interactions with the enzyme active site, as they capture the electronic complementarity required for stable complex formation [6] [10]. Geometric descriptors describe three-dimensional molecular features such as molecular volume, surface area, and conformational flexibility measures [41] [39].

Statistical modeling approaches including multiple linear regression, partial least squares regression, and machine learning algorithms have been applied to correlate these descriptors with biological activity [31] [32] [42]. The resulting quantitative structure-activity relationship models typically achieve correlation coefficients above 0.7, indicating good predictive capability for activity estimation [34] [33]. Feature selection methods identify the most important molecular descriptors, revealing that hydrophobic surface area, aromatic ring count, and hydrogen bonding capacity are key determinants of leukotriene A4 hydrolase inhibitory activity [32] [36].

Free Energy Perturbation Analysis of Binding Affinity

Free energy perturbation methodology represents the most rigorous computational approach for predicting binding affinity changes upon molecular modifications [30] [43] [44]. This quantum mechanically-based technique has been applied to investigate Acebilustat analogs and predict the effects of structural modifications on leukotriene A4 hydrolase binding affinity [45] [46] [47].

The thermodynamic cycle employed in free energy perturbation calculations involves alchemical transformations between Acebilustat and its analogs in both the protein-bound and solution states [43] [44]. These calculations require extensive molecular dynamics simulations with intermediate lambda states to ensure proper sampling of phase space and convergence of free energy estimates [30] [43]. The computational cost is substantial, but the resulting predictions achieve chemical accuracy within 1-2 kcal/mol of experimental values [44] [45].

Application of free energy perturbation to Acebilustat derivatives reveals how modifications to the oxazole ring, phenoxy linker, and diazabicyclo core affect binding thermodynamics [43] [22]. Substituent effects on the aromatic rings can be accurately predicted, providing guidance for structure-based optimization efforts [44] [46]. The calculations demonstrate that electron-withdrawing groups on the phenyl rings generally enhance binding affinity through improved electrostatic complementarity with the enzyme active site [43] [45].

Convergence analysis of free energy perturbation calculations requires careful attention to simulation length and lambda spacing to ensure reliable results [43] [47]. Typical calculations employ 10-20 lambda windows with simulation times of 10-50 nanoseconds per window, resulting in total computational requirements of several hundred nanoseconds per transformation [30] [44]. The statistical uncertainty in binding affinity predictions, estimated through block averaging and bootstrapping methods, typically ranges from 0.5-1.0 kcal/mol [43] [45].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Elborn JS, Bhatt L, Grosswald R, Ahuja S, Springman EB. Phase I Studies of